molecular formula C24H25N3O5 B4507375 6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one

6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one

Cat. No.: B4507375
M. Wt: 435.5 g/mol
InChI Key: VTSASULZSFKJOP-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. Common starting materials include 3,4-dimethoxybenzaldehyde, phenylmorpholine, and pyridazine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar structures and biological activities.

    Phenylmorpholine Derivatives: Molecules containing the phenylmorpholine moiety.

    Dimethoxyphenyl Compounds: Compounds with the 3,4-dimethoxyphenyl group.

Uniqueness

6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-30-20-10-8-18(14-21(20)31-2)19-9-11-23(28)27(25-19)16-24(29)26-12-13-32-22(15-26)17-6-4-3-5-7-17/h3-11,14,22H,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSASULZSFKJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCOC(C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one

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